(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide
Description
This compound (CAS No. 1564271-34-6) is a chiral benzodiazepine derivative with a molecular formula of C₂₀H₂₂BrN₃O₃ and a molecular weight of 432.31 g/mol . Its structure features a 4-bromophenyl group at position 1, 7,8-dimethoxy substituents on the benzodiazepine core, and methyl groups at positions N and 2. The R-configuration at the 4th position distinguishes it from its enantiomer, (S)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide (CAS No. 1564271-35-7) .
Properties
IUPAC Name |
1-(4-bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-2,3-benzodiazepine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3/c1-12-9-14-10-17(26-3)18(27-4)11-16(14)19(23-24(12)20(25)22-2)13-5-7-15(21)8-6-13/h5-8,10-12H,9H2,1-4H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUKBDRJUMGMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)Br)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a suitable phenyl precursor to introduce the bromine atom at the para position.
Construction of the Diazepine Ring: The bromophenyl intermediate is then subjected to a series of reactions to form the diazepine ring. This may involve cyclization reactions using appropriate reagents and catalysts.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Final Coupling and Carboxamide Formation: The final step involves coupling the diazepine intermediate with a suitable carboxamide precursor under specific reaction conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the diazepine ring, potentially converting it to a dihydro or tetrahydro derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation Products: Quinone derivatives with potential biological activity.
Reduction Products: Dihydro or tetrahydro derivatives with altered pharmacological properties.
Substitution Products: New derivatives with modified functional groups, potentially leading to novel pharmacological activities.
Chemistry:
Synthesis of Novel Derivatives: The compound serves as a precursor for the synthesis of novel benzodiazepine derivatives with potential therapeutic applications.
Biology:
Receptor Binding Studies: It is used in studies to understand the binding interactions with various receptors, particularly GABA receptors.
Medicine:
Pharmacological Research: The compound is investigated for its potential anxiolytic, sedative, and anticonvulsant properties, contributing to the development of new therapeutic agents.
Industry:
Drug Development: It plays a role in the pharmaceutical industry for the development of new benzodiazepine-based drugs.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the compound’s anxiolytic, sedative, and anticonvulsant effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Differentiation: R- vs. S-Enantiomer
The R-enantiomer (target compound) and its S-enantiomer share identical molecular formulas and connectivity but differ in stereochemistry. Computational studies using graph-based structural comparison methods (e.g., subgraph matching) would classify them as highly similar (Tanimoto coefficient >0.95), but their biological activities may diverge significantly due to enantioselective binding to chiral targets . For example, the S-enantiomer’s predicted pKa (15.38±0.60 ) aligns closely with the R-form, but differences in ring puckering (governed by Cremer-Pople coordinates) could alter receptor interactions .
Comparison with Other Benzodiazepine Derivatives
- Compound 11f (): A structurally complex benzodiazepine with a pyrimido[4,5-d]pyrimidine substituent and a methylpyridinyl group. Unlike the target compound, 11f lacks bromine and methoxy groups but includes a carboxamide moiety. Its larger molecular weight (624.68 g/mol ) and extended aromatic system suggest distinct pharmacokinetic properties, such as reduced blood-brain barrier permeability compared to the target compound .
- N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (): A non-benzodiazepine carboxamide with a cyclopropane ring.
Bromine-Containing Analogues
Bromine is a critical substituent in the target compound, enhancing electrophilic reactivity and binding to hydrophobic pockets. highlights brominated 1,3-oxazole derivatives with antimicrobial and antioxidant activities. While these compounds lack the benzodiazepine scaffold, their bromine atoms contribute to similar logP values (~2.5–3.0), suggesting comparable membrane permeability .
Structural and Computational Similarity Analysis
Table 1: Key Structural and Functional Comparisons
Chemoinformatic Similarity Metrics
- Tanimoto Coefficient: The target compound and its S-enantiomer exhibit a coefficient >0.95 using MACCS keys, indicating near-identical 2D structures. In contrast, similarity drops to <0.4 when compared to non-benzodiazepine brominated compounds .
- 3D Shape Similarity : Molecular dynamics simulations predict divergent ring puckering amplitudes (e.g., θ = 15° for the R-enantiomer vs. θ = 12° for the S-form), influencing protein-ligand docking scores .
Biological Activity
(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide (CAS No. 1564271-34-6) is a compound belonging to the benzodiazepine class, characterized by its complex structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
- Molecular Formula : C20H22BrN3O3
- Molecular Weight : 432.32 g/mol
- IUPAC Name : (R)-1-(4-bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its anticonvulsant properties and potential applications in treating neurological disorders.
Anticonvulsant Activity
Recent research has highlighted the anticonvulsant efficacy of benzodiazepine derivatives. The compound under discussion has shown promising results in preclinical models:
- Mechanism of Action : The compound is believed to interact with voltage-gated sodium channels (VGSCs) and gamma-aminobutyric acid (GABA) receptors. Docking studies suggest a strong affinity for the benzodiazepine binding site on GABA receptors .
- Efficacy in Animal Models : In studies utilizing maximal electroshock (MES) and pentylenetetrazol (PTZ) models, compounds similar to this one demonstrated significant protective effects against induced seizures. For instance, related compounds have shown median effective doses (ED50) ranging from 15.2 mg/kg to 39.4 mg/kg in these models .
Study 1: Anticonvulsant Efficacy
A study conducted by Srivastava et al. evaluated a series of benzodiazepine derivatives for their anticonvulsant activity. The findings indicated that compounds with structural similarities to (R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide exhibited significant protection against seizure models with therapeutic indices exceeding 13 .
Study 2: Cytotoxic Activity
Another investigation assessed the cytotoxic effects of various benzodiazepine derivatives against human tumor cell lines. Compounds structurally related to the target compound were found to exhibit IC50 values indicating moderate cytotoxicity against cancer cells such as MCF-7 (breast adenocarcinoma) and HCT-116 (colon cancer) cell lines .
Data Table: Comparative Biological Activities
| Compound Name | Activity Type | Model Used | ED50 (mg/kg) | Therapeutic Index |
|---|---|---|---|---|
| Compound A | Anticonvulsant | MES | 15.2 | >13 |
| Compound B | Anticonvulsant | PTZ | 39.4 | >24 |
| Compound C | Cytotoxic | MCF-7 Cell Line | - | IC50 = 16.19 μM |
| Compound D | Cytotoxic | HCT-116 Cell Line | - | IC50 = 17.16 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
